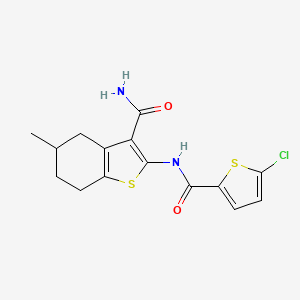

2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound features a tetrahydrobenzo[b]thiophene core substituted with a 5-chlorothiophene-2-amido group at position 2 and a methyl group at position 3.

Properties

IUPAC Name |

2-[(5-chlorothiophene-2-carbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S2/c1-7-2-3-9-8(6-7)12(13(17)19)15(22-9)18-14(20)10-4-5-11(16)21-10/h4-5,7H,2-3,6H2,1H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNNQBJQORVAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and benzothiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, ensuring consistent quality and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can generate a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activities make it a candidate for investigating cellular processes and pathways.

Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tetrahydrobenzo[b]thiophene scaffold is common among analogs, but substituent variations significantly influence properties:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl in the target compound) increase reactivity and binding affinity to polar active sites .

- Methoxy/Aryl Groups (e.g., in ) improve solubility but may reduce membrane permeability.

- Bulkier Substituents (e.g., thiazolidinone in ) often correlate with targeted biological activity but complicate synthesis.

Challenges :

- Chlorothiophene incorporation may require stringent anhydrous conditions to avoid hydrolysis.

- Bulky substituents (e.g., thiazolidinone in ) necessitate stepwise coupling to prevent steric interference.

Computational and Crystallographic Tools

Structural analyses of these compounds rely on software such as:

Biological Activity

The compound 2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiophene derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H19ClN4O2S2

- Molecular Weight : 447.0 g/mol

- IUPAC Name : N-[2-[[(5-chlorothiophen-2-carbonyl)amino]methyl]phenyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide

Thiophene derivatives are known for their diverse pharmacological properties. The specific biological activity of this compound is attributed to several mechanisms:

- Anti-inflammatory Activity : Thiophene derivatives have shown significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways such as COX and LOX. For instance, compounds with similar structures have demonstrated IC50 values of 29.2 µM against 5-lipoxygenase (5-LOX) and have been associated with the presence of methyl and methoxy groups in their structure .

- Cytokine Modulation : This compound may also modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8. In vitro studies using THP-1 monocytes revealed that certain thiophene derivatives could downregulate these cytokines and inhibit the activation of inflammatory pathways like ERK and NF-ĸB at concentrations around 10 µM .

- Antimicrobial Properties : Preliminary studies suggest that thiophene-based compounds exhibit antimicrobial activity, which may be relevant for developing new antibiotics or antifungal agents.

Case Study 1: Anti-inflammatory Effects

A study published in MDPI evaluated various thiophene derivatives for their anti-inflammatory properties. The compound similar to 2-(5-chlorothiophene-2-amido) exhibited a significant reduction in inflammation markers when tested in vivo at a dosage of 20 mg/kg. The mechanism was primarily through blocking mast cell degranulation .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, derivatives of thiophene were assessed for their effects on cancer cell lines. The results indicated that certain modifications to the thiophene ring enhanced cytotoxic effects against specific cancer types, suggesting a potential pathway for drug development targeting malignancies .

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodological Answer: The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with a tetrahydrobenzothiophene scaffold. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., dry CH₂Cl₂) to attach the 5-chlorothiophene moiety to the benzothiophene core .

- Purification : Employ reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the product, achieving ≥98% purity .

- Critical parameters : Monitor reaction progress via TLC or LC-MS, and ensure inert atmosphere (N₂/Ar) to prevent oxidation of thiophene rings.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions and stereochemistry. For example, tetrahydrobenzothiophene protons appear as multiplet signals in δ 1.5–2.8 ppm .

- IR spectroscopy : Identify characteristic peaks for amide C=O (~1650–1680 cm⁻¹) and thiophene C-S (~650 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer: Prioritize assays aligned with its structural analogs (e.g., antibacterial or kinase inhibition):

- Antibacterial activity : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods .

- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK-293) via MTT assay to assess selectivity.

Q. How can solubility and stability be optimized for in vitro studies?

- Methodological Answer:

- Solubility screening : Test DMSO, ethanol, or PEG-based solvents. If precipitation occurs, use sonication or co-solvents (e.g., 10% Tween-80 in PBS).

- Stability : Perform accelerated degradation studies under varying pH (3–9) and temperatures (4°C, 25°C, 37°C). Monitor via HPLC to detect hydrolysis of the amide bond .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism for amide coupling in this compound?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for amide bond formation to identify rate-limiting steps.

- Reaction path search : Use tools like GRRM or AFIR to map intermediates, as demonstrated in ICReDD’s workflow for reaction design .

- Solvent effects : Simulate solvent interactions (e.g., CH₂Cl₂ vs. THF) using COSMO-RS to optimize dielectric environments .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer:

- Cross-validation : Compare experimental NMR with computed chemical shifts (via Gaussian or ORCA) to confirm assignments .

- Dynamic effects : Analyze variable-temperature NMR to detect conformational flexibility in the tetrahydrobenzothiophene ring .

- X-ray crystallography : If crystalline, determine the solid-state structure to unambiguously assign stereochemistry .

Q. What methodologies enable efficient scale-up of synthesis without compromising yield?

- Methodological Answer:

- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., ring-opening of thiophene) .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, stoichiometry) and identify robust conditions .

- Catalyst screening : Test immobilized coupling agents (e.g., polymer-supported EDCI) for recyclability and reduced purification steps.

Q. How can machine learning improve the prediction of this compound’s biological targets?

- Methodological Answer:

- Feature engineering : Encode molecular descriptors (e.g., ClogP, topological polar surface area) for QSAR modeling.

- Deep learning : Train graph neural networks (GNNs) on ChEMBL or PubChem datasets to predict antibacterial or kinase inhibition profiles .

- Validation : Use SHAP values to interpret model predictions and prioritize in vitro testing of high-probability targets.

Q. What strategies mitigate diastereomer formation during synthesis?

- Methodological Answer:

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during benzothiophene functionalization.

- Asymmetric catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amide coupling .

- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve diastereomers and assign configurations via CD spectroscopy .

Q. How can researchers design comparative studies with structurally related benzothiophene derivatives?

- Methodological Answer:

- SAR framework : Synthesize analogs with variations in the chlorothiophene or methyl substituents. Evaluate changes in bioactivity and physicochemical properties .

- Free-Wilson analysis : Quantify contributions of specific substituents to biological activity using regression models.

- Crystallographic overlays : Compare X-ray structures of analogs to identify key binding motifs (e.g., hydrogen-bonding interactions with target proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.